N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-methylphenyl)glycinamide
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Overview
Description
N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a molecular formula of C25H27BrN2O5S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, along with a butan-2-yl group and a methylphenyl group attached to a glycinamide backbone .
Preparation Methods
The synthesis of N2-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-methylphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions:
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the phenyl ring.
Amidation: The final step involves the formation of the glycinamide backbone through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Chemical Reactions Analysis
N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in physiological responses.
Reactive Oxygen Species (ROS) Modulation: It may modulate the levels of ROS in cells, thereby affecting oxidative stress and inflammation.
Comparison with Similar Compounds
N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-methylphenyl)glycinamide can be compared with similar compounds such as:
N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide: This compound has a similar structure but with dimethyl groups instead of the butan-2-yl group.
N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-(4-methylphenyl)glycinamide: This compound has a chlorophenyl group instead of the butan-2-yl group.
The uniqueness of N2-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-methylphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)-N-butan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O4S/c1-5-15(3)22-20(24)13-23(16-8-6-14(2)7-9-16)28(25,26)17-10-11-19(27-4)18(21)12-17/h6-12,15H,5,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKLUCOBXRONJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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